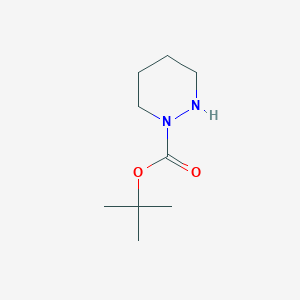

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl diazinane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIRWUNWELABQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611200 | |

| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154972-37-9 | |

| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Summary: tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound utilized primarily as a reagent and intermediate in organic synthesis. Its structure features a saturated pyridazine ring system with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This Boc group imparts stability under various reaction conditions, yet can be readily removed under acidic conditions, making it a valuable building block in the synthesis of more complex molecules. This guide summarizes the known chemical and physical properties of this compound and outlines general experimental approaches based on established chemical principles.

Core Chemical Properties and Data

The following tables provide a summary of the key physical and identifying properties for this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 154972-37-9 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | tert-butyl tetrahydro-1(2H)-pyridazinecarboxylate |

| InChI Key | BPIRWUNWELABQK-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 71-72 °C | [1] |

| Boiling Point | 236.5 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 96.9 ± 22.6 °C | [1] |

Synthetic Pathways and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests a logical synthetic route involving two key steps: the reduction of a pyridazine precursor and the subsequent protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

General Synthetic Workflow

The synthesis can be envisioned via two primary routes, differing in the sequence of reduction and protection.

Caption: General Synthetic Routes to the Target Compound.

Experimental Protocol: N-Boc Protection (General Procedure)

This protocol describes a general method for the N-Boc protection of a secondary amine, which would be applicable to the tetrahydropyridazine intermediate.

-

Dissolution: Dissolve the amine substrate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, ~1.5 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, ~1.1-1.2 equivalents) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.

Chemical Reactivity and Applications

As a synthetic intermediate, this compound serves as a scaffold for building more complex molecular architectures. The Boc-protected nitrogen is unreactive under many conditions, allowing for chemical modifications at other positions of the molecule. The second nitrogen atom (N-2) remains a nucleophilic site and can participate in various reactions such as alkylation or acylation.

Caption: Role as a Versatile Synthetic Intermediate.

This compound is particularly useful in medicinal chemistry and drug discovery for creating libraries of compounds based on the tetrahydropyridazine core. It has been noted for its use in esterification reactions and cyclic nucleophilic additions.[1]

Spectroscopic Data

Detailed, experimentally-derived NMR and mass spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the saturated pyridazine ring would appear as multiplets in the aliphatic region (typically 1.5-4.0 ppm).

-

¹³C NMR: The spectrum would feature a quaternary carbon signal for the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbons of the tetrahydropyridazine ring would appear in the 40-60 ppm range. The carbonyl carbon of the carbamate would be observed further downfield, typically in the 154-156 ppm region.

-

Mass Spectrometry: In an EI mass spectrum, a characteristic fragmentation would be the loss of a tert-butyl group ([M-57]) or isobutylene ([M-56]). The molecular ion peak (m/z = 186.25) may also be observed.

Safety and Handling

-

Hazards: May cause irritation to the skin, eyes, and respiratory tract.[1]

-

Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid direct contact with skin and eyes.[1]

-

Storage: Store in a cool, dry place away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activities or signaling pathways associated with this compound itself. Its primary role is documented as a building block for the synthesis of potentially biologically active compounds. Further research would be required to elucidate any intrinsic pharmacological properties of this molecule.

References

Technical Guide: tert-Butyl tetrahydropyridazine-1(2H)-carboxylate (CAS: 154972-37-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, with the CAS number 154972-37-9, is a heterocyclic organic compound. It serves as a valuable intermediate and building block in the field of organic synthesis. Its structure, featuring a tetrahydropyridazine ring protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile reagent for the introduction of this cyclic hydrazine motif into more complex molecules. This guide provides a summary of its chemical properties, a known synthetic protocol, and discusses its applications in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 154972-37-9 | [1][2][3] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][3] |

| Molecular Weight | 186.25 g/mol | [1][3] |

| IUPAC Name | tert-butyl diazinane-1-carboxylate | [1] |

| Melting Point | 71-72 °C | [2] |

| Boiling Point | 236.5 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Experimental Protocols

A high-yield synthetic route to this compound has been reported via the debenzylation of a precursor molecule.

Synthesis of this compound

This protocol outlines the synthesis of the title compound from 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials:

-

1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate

-

Palladium on activated charcoal (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate in methanol in a suitable reaction vessel.

-

Add a catalytic amount of palladium on activated charcoal to the solution.

-

Subject the mixture to a hydrogen atmosphere at a pressure of 760 Torr.

-

Maintain the reaction at 20°C and stir for 3 hours.

-

Upon completion, filter the reaction mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

-

Yield: 98%

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in organic synthesis. The Boc-protected nitrogen allows for selective functionalization at the other nitrogen atom of the pyridazine ring. Following subsequent reactions, the Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be further elaborated. This makes the compound a useful scaffold for building more complex molecules, including those with potential pharmaceutical applications. While specific examples of its incorporation into drug candidates are not widely reported in public literature, its structural motif is of interest in medicinal chemistry for the synthesis of novel heterocyclic compounds.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data to suggest that this compound itself possesses significant biological activity or directly modulates specific signaling pathways. Its primary role is that of a synthetic precursor. Researchers may use this molecule to synthesize derivatives that could potentially interact with biological targets.

Safety and Handling

Based on available safety data, this compound may cause irritation to the skin, eyes, and respiratory tract.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a commercially available chemical intermediate with well-defined physical properties and a documented high-yield synthesis. Its utility lies in its role as a building block for more complex molecules in the realms of organic and medicinal chemistry. While direct biological applications of this compound are not currently known, its value as a synthetic tool for the creation of novel chemical entities for drug discovery and other research areas is clear. Further research may uncover new applications and synthetic routes involving this versatile compound.

References

An In-depth Technical Guide to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, a heterocyclic compound utilized as a building block in organic synthesis. The document details its fundamental physicochemical properties, provides an example of a synthetic protocol, and outlines a relevant synthetic pathway.

Core Compound Data

The fundamental molecular details of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C9H18N2O2 | [1][2] |

| Molecular Weight | 186.25 g/mol | [1] |

| Alternate Molecular Weight | 186.255 g/mol | [2] |

| CAS Number | 154972-37-9 | [1][2] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a related tetrahydropyridine derivative, illustrating a common synthetic methodology in this class of compounds.

Synthesis of tert-Butyl (E)- and (Z)-4-(2-Hydroxyethylidene)-3,4-Dihydropyridine-1(2H)-Carboxylate

This procedure outlines the reduction of a corresponding ester to an alcohol, a common transformation in organic synthesis.

-

Procedure 1 (Using DIBAL-H):

-

Under a nitrogen atmosphere, dissolve tert-butyl (E)- and (Z)-ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate (10.5 mmol, 1.0 eq.) in dry toluene (25 mL).[3]

-

Cool the solution to -78 °C.[3]

-

Add DIBAL-H (1 M solution in hexane, 31.5 mmol, 3.0 eq.) dropwise over 15 minutes.[3]

-

Stir the reaction mixture at -78 °C for 40 minutes.[3]

-

Carefully add methanol (2 mL) at -78 °C to quench the reaction.[3]

-

Allow the mixture to warm to room temperature.[3]

-

Filter the mixture, wash the solid with ethyl acetate (3 x 30 mL), and concentrate the combined organic layers in vacuo to yield the product.[3]

-

-

Procedure 2 (Using LiAlH4):

-

Under a nitrogen atmosphere, dissolve tert-butyl (E)- and (Z)-ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate (2.1 mmol, 1.0 eq.) in dry THF (5 mL).[3]

-

At -10 °C, add LiAlH4 (4.3 mmol, 2.0 eq.) and stir the mixture for 40 minutes.[3]

-

Add a saturated solution of potassium sodium tartrate (5 mL).[3]

-

Extract the mixture with ethyl acetate (3 x 15 mL).[3]

-

Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.[3]

-

Synthetic Pathway Visualization

The following diagram illustrates a multi-step synthesis of a betalamic acid analog, which involves the formation of various tetrahydropyridine intermediates. This provides a logical workflow for the synthesis of complex molecules from simpler building blocks.

Caption: Synthesis of a Betalamic Acid Analog.

References

"tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl tetrahydropyridazine-1(2H)-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and relevant workflow visualizations.

Chemical Identity and Structure

-

Systematic IUPAC Name: tert-butyl diazinane-1-carboxylate[1]

-

Common Name: this compound

-

CAS Number: 154972-37-9

-

Molecular Formula: C₉H₁₈N₂O₂

-

Canonical SMILES: CC(C)(C)OC(=O)N1CCCCN1

Structure:

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 186.25 g/mol | [1] |

| Melting Point | 71-72 °C | [1] |

| Boiling Point | 236.5 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 96.9 ± 22.6 °C | [1] |

| ¹H NMR (Predicted) | tert-butyl protons: ~1.4 ppm (singlet, 9H), Methylene protons adjacent to N(Boc): ~3.4-3.6 ppm (multiplet, 2H), Methylene protons adjacent to NH: ~2.8-3.0 ppm (multiplet, 2H), Other methylene protons: ~1.6-1.8 ppm (multiplet, 4H), NH proton: variable | N/A |

| ¹³C NMR (Predicted) | tert-butyl quaternary carbon: ~80 ppm, tert-butyl methyl carbons: ~28 ppm, Carbonyl carbon: ~155 ppm, Methylene carbons: ~40-50 ppm | N/A |

Note: Experimental ¹H and ¹³C NMR spectral data were not available in the reviewed literature. Predicted values are based on typical chemical shifts for the respective functional groups.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the debenzylation of a protected precursor, such as 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate. The following is a representative protocol for this transformation via catalytic hydrogenation.

Reaction Scheme:

Caption: Synthesis of the target compound via catalytic hydrogenation.

Detailed Methodology:

-

Reaction Setup: To a solution of 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate (1.0 eq) in methanol, 10% palladium on activated carbon (10 wt%) is added.

-

Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure or 1 atm). The mixture is stirred vigorously at room temperature for approximately 3 hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The tetrahydropyridazine core is a key pharmacophore in a variety of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the 2-position of the ring system, enabling the synthesis of diverse chemical libraries for screening and lead optimization. The Boc group can be readily removed under acidic conditions, providing a free secondary amine for further chemical elaboration.

Safety Information

This compound may cause irritation to the skin, eyes, and respiratory tract. It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with the skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Physicochemical Landscape of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate: A Technical Guide to Solubility and Stability

For Immediate Release

Solubility Profile

The solubility of a compound is a critical parameter influencing its biological activity, formulation, and route of administration. The following section details a generalized protocol for determining the solubility of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate in various solvents relevant to pharmaceutical development.

Predicted Physicochemical Properties

While experimental data is sparse, computational models can provide initial estimates of a compound's properties.

| Property | Predicted Value | Data Source |

| Molecular Weight | 186.25 g/mol | --- |

| Melting Point | 71-72 °C | Supplier Data |

| Boiling Point | 236.5±23.0 °C at 760 mmHg | Supplier Data |

| Density | 1.0±0.1 g/cm³ | Supplier Data |

| LogP (calculated) | 1.5 - 2.5 (Estimated) | --- |

Note: Predicted values are for estimation purposes and must be confirmed by experimental data.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass test tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

Tabulated Solubility Data (Illustrative)

The following table provides a template for presenting the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

Stability Profile

Understanding the chemical stability of this compound is crucial for its storage, handling, and the development of stable pharmaceutical formulations. The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions and can also be susceptible to thermal degradation.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.

Experimental Protocol for Forced Degradation:

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV-Vis spectrophotometer or photostability chamber

-

Oven

-

HPLC with a photodiode array (PDA) detector or mass spectrometer (MS)

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) for an extended period.

-

Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate the parent compound from its degradation products.

Illustrative HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Column Temperature: 30 °C

Tabulated Stability Data (Illustrative)

The results of the forced degradation studies should be presented in a clear, tabular format.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | Observations/Major Degradants |

| 0.1 N HCl | 24 h | 60 | Data to be determined | Data to be determined | e.g., Deprotection product |

| 0.1 N NaOH | 24 h | 60 | Data to be determined | Data to be determined | e.g., No significant degradation |

| 3% H₂O₂ | 24 h | RT | Data to be determined | Data to be determined | e.g., N-oxide formation |

| Thermal (Solid) | 7 days | 80 | Data to be determined | Data to be determined | e.g., Minor degradation |

| Photostability | ICH Q1B | RT | Data to be determined | Data to be determined | e.g., Photodegradants formed |

Visualizations

Experimental Workflow for Solubility Determination

Caption: A schematic of the shake-flask solubility protocol.

Potential Degradation Pathways

Caption: General degradation routes for N-Boc compounds.

Conclusion

This technical guide provides a foundational framework for the characterization of the solubility and stability of this compound. While specific experimental data is pending, the outlined protocols and data presentation formats offer a standardized approach for researchers to generate reliable and comparable results. Adherence to these methodologies will ensure a thorough understanding of the compound's physicochemical properties, facilitating its successful application in drug development programs.

An In-depth Technical Guide to the Spectral Analysis of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to acquire and interpret spectral data for tert-butyl tetrahydropyridazine-1(2H)-carboxylate (CAS Number: 154972-37-9). While specific experimental spectra for this compound are not widely available in public databases, this document details the standard protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are essential for its structural elucidation and characterization.

Compound at a Glance

-

Compound Name: this compound

-

CAS Number: 154972-37-9

-

Molecular Formula: C₉H₁₈N₂O₂

-

Molecular Weight: 186.25 g/mol

Spectral Data Summary

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

-

Acquisition Parameters:

-

Spectrometer: 400 MHz or higher for good resolution.

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) to deduce proton-proton connectivities.

-

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

-

Acquisition Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: A standard proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Spectral Interpretation:

-

Identify characteristic absorption bands for functional groups expected in the molecule, such as:

-

C-H stretching (alkane): ~2850-3000 cm⁻¹

-

C=O stretching (carbamate): ~1680-1720 cm⁻¹

-

C-N stretching: ~1000-1350 cm⁻¹

-

C-O stretching: ~1000-1300 cm⁻¹

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

3. Spectral Interpretation:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic losses of neutral fragments and the formation of stable carbocations. For this compound, expected fragments would include the loss of the tert-butyl group (m/z 57) and other fragments arising from the cleavage of the tetrahydropyridazine ring.

Workflow and Data Integration

The structural elucidation of an unknown compound is a systematic process that integrates data from multiple analytical techniques. The following diagram illustrates a typical workflow for the spectral analysis of a novel organic molecule.

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of an organic compound using various spectroscopic techniques.

"tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and synthetic methodologies related to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₁₈N₂O₂. It is commonly used as a building block in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₂ | |

| Molecular Weight | 186.25 g/mol | |

| CAS Number | 154972-37-9 | |

| Appearance | Solid | |

| Melting Point | 71-72 °C | |

| Boiling Point | 236.5 ± 23.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 96.9 ± 22.6 °C |

Material Safety Data

The following table summarizes the key safety information for this compound based on available Material Safety Data Sheets (MSDS).

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Corrosion/Irritation | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Serious Eye Damage/Irritation | Causes serious eye irritation | P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Experimental Protocols

Synthesis of tert-Butyl 4-substituted-1,2,3,6-tetrahydropyridine-1-carboxylate

This procedure involves a Suzuki-Miyaura coupling reaction.

Materials:

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water)

Procedure:

-

To a reaction vessel, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1 equivalent), the aryl halide (1 equivalent), palladium catalyst (e.g., 2 mol%), and base (e.g., 2 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 4-substituted-1,2,3,6-tetrahydropyridine-1-carboxylate.

Biological Activity and Signaling Pathways

Direct experimental evidence for the specific biological targets and signaling pathways of this compound is not extensively documented in the available public literature. However, the tetrahydropyridazine and tetrahydropyridine scaffolds are present in a variety of biologically active molecules.

Derivatives of the tetrahydropyridazine core have been reported to exhibit a range of pharmacological activities, including:

Analogs of tetrahydropyridine have been investigated for their potential as:

-

Monoamine Oxidase B (MAO-B) inhibitors , which are relevant for the treatment of Parkinson's disease.

Given the structural similarities, it is plausible that this compound could be explored for activity in these or related pathways.

Hypothetical Signaling Pathway: MAO-B Inhibition

The following diagram illustrates the general mechanism of MAO-B inhibition, a potential, though unconfirmed, therapeutic application for a compound with a tetrahydropyridine-like scaffold.

Caption: Hypothetical inhibition of MAO-B by the title compound.

Disclaimer: The signaling pathway depicted above is a generalized representation of MAO-B inhibition and is provided for illustrative purposes. There is no direct experimental evidence to suggest that this compound is an inhibitor of MAO-B. This visualization represents a potential area of investigation based on the activities of structurally related compounds.

Experimental Workflow

The following diagram outlines a general workflow for the screening and characterization of a novel compound like this compound for potential biological activity.

Caption: General workflow for drug discovery and development.

References

Navigating the Synthesis and Supply of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, a key building block for researchers and professionals in drug development and medicinal chemistry. This document consolidates supplier information, outlines potential synthetic routes, and illustrates its utility in the creation of novel therapeutics.

Commercial Availability and Suppliers

This compound (CAS No. 154972-37-9) is readily available from a variety of commercial suppliers, catering to the needs of both small-scale research and larger-scale development projects. The compound is typically offered in various purities and quantities. Below is a summary of prominent suppliers and their offerings.

| Supplier | Product Code/CAS No. | Available Quantities | Purity |

| BIOSYNCE | CAS 154972-37-9 | Inquire for bulk | High Purity |

| Fluorochem | F441515 | 100 mg, 250 mg, 500 mg | Inquire |

| Thermo Scientific Maybridge | 10442303 | 1 g | 97% |

| Key Organics | MFCD09152721 | Inquire | Inquire |

Synthetic Methodologies: An Overview

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively published as a standalone procedure, its synthesis can be inferred from established methods for analogous N-Boc protected heterocyclic compounds. The general strategy involves the protection of a precursor tetrahydropyridazine.

A plausible synthetic approach, based on related literature, would involve the reaction of tetrahydropyridazine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base, such as a tertiary amine (e.g., triethylamine) or sodium bicarbonate, in an appropriate solvent like dichloromethane (DCM) or acetonitrile. The Boc group serves as a protective moiety for the secondary amine, enabling further functionalization at other positions of the ring.

General Experimental Protocol for N-Boc Protection:

-

Dissolution: The precursor amine (1 equivalent) is dissolved in an anhydrous solvent (e.g., dichloromethane).

-

Base Addition: A base (1.1-1.5 equivalents), such as triethylamine, is added to the solution.

-

Boc-Anhydride Addition: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added portion-wise to the stirred solution, typically at 0 °C to control the exothermic reaction.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically a few hours to overnight) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched, often with water or a mild aqueous acid. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified, commonly by flash column chromatography on silica gel, to yield the pure N-Boc protected product.

Application in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the Boc-protected nitrogen atom. This protecting group strategy is fundamental in multi-step organic syntheses of complex drug-like molecules.[1] The tetrahydropyridazine scaffold itself is a key heterocyclic motif found in a range of biologically active compounds.

The Boc protecting group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine for subsequent reactions. This allows for the selective modification of other parts of the molecule. For instance, the protected tetrahydropyridazine can undergo various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse substituents onto the heterocyclic ring, thereby creating libraries of compounds for biological screening.[2]

The introduction of heterocyclic scaffolds like tetrahydropyridazine is a common strategy in drug design to enhance properties such as solubility, metabolic stability, and target binding affinity. The tert-butyl group, while sometimes susceptible to metabolism, is often used to explore specific binding pockets in target proteins.[3]

Visualizing the Workflow and Application

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general experimental workflow for the synthesis and purification of a substituted tetrahydropyridine derivative and the logical flow of utilizing such building blocks in drug discovery.

References

- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 2. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]

- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a vital heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a saturated pyridazine ring with a bulky tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive review of the literature, focusing on the synthesis, chemical properties, and key applications of this compound in drug discovery, with a particular emphasis on its role in the development of G protein-coupled receptor 119 (GPR119) agonists and Interleukin-2-inducible T-cell kinase (ITK) inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 71-72 °C.[1] It is commonly used as a reagent and intermediate in organic synthesis.[1] Safety precautions are necessary when handling this compound, as it may cause irritation to the skin, eyes, and respiratory tract.[1]

| Property | Value | Reference |

| CAS Number | 154972-37-9 | |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | |

| Melting Point | 71-72 °C | [1] |

| Boiling Point | 236.5 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 96.9 ± 22.6 °C | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves the N-Boc protection of the tetrahydropyridazine ring. While specific, detailed protocols for this exact molecule are not abundant in publicly available literature, the general procedure for N-Boc protection of secondary amines is well-established and can be adapted.

General Experimental Protocol for N-Boc Protection

A solution of the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is treated with di-tert-butyl dicarbonate (Boc₂O, typically 1.1-1.5 equivalents) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The workup typically involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield the N-Boc protected product.

Spectroscopic Data

¹H NMR:

-

A characteristic singlet for the nine protons of the tert-butyl group is expected to appear in the upfield region of the spectrum.

-

The protons on the tetrahydropyridazine ring will exhibit multiplets in the aliphatic region.

¹³C NMR:

-

The spectrum will show a signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons.

-

The carbonyl carbon of the Boc group will have a characteristic chemical shift in the downfield region.

-

Signals corresponding to the carbons of the tetrahydropyridazine ring will be present in the aliphatic region.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting GPR119 and ITK.

GPR119 Agonists for Type 2 Diabetes

GPR119 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells, making it a promising target for the treatment of type 2 diabetes.[2] Agonists of GPR119 have been shown to improve glucose homeostasis.[2] The tetrahydropyridazine scaffold is a key component in a number of potent and selective GPR119 agonists.

The general synthetic approach involves the use of this compound as a core structure, which is subsequently elaborated through various chemical transformations to introduce the necessary pharmacophoric elements for GPR119 activation.

Experimental Workflow: Synthesis of GPR119 Agonists

Caption: Synthetic workflow for GPR119 agonists.

ITK Inhibitors for Inflammatory Diseases and T-cell Malignancies

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor signaling.[3] Dysregulation of ITK has been implicated in various inflammatory diseases and T-cell malignancies, making it an attractive therapeutic target.[4] Several potent and selective ITK inhibitors have been developed, with some incorporating the tetrahydropyridazine moiety.

The synthesis of these inhibitors often utilizes this compound as a starting material to construct the core of the molecule, which is then further functionalized to achieve high affinity and selectivity for the ITK active site.

Signaling Pathway: ITK Inhibition

Caption: ITK signaling pathway and its inhibition.

Key Publications and Future Directions

The utility of this compound as a versatile building block in drug discovery is well-documented in the medicinal chemistry literature. Several key publications highlight its application in the synthesis of GPR119 agonists and ITK inhibitors, demonstrating its importance in the development of novel therapeutics.

Future research is likely to focus on the development of new synthetic methodologies for the efficient and stereoselective functionalization of the tetrahydropyridazine ring, further expanding the chemical space accessible from this valuable intermediate. Moreover, the exploration of novel biological targets for compounds derived from this compound remains a promising avenue for future drug discovery efforts.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its established role in the development of GPR119 agonists and ITK inhibitors underscores its significance in medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering valuable insights for researchers and scientists engaged in the pursuit of novel therapeutics. The continued exploration of the chemistry and biological potential of derivatives of this compound is poised to yield new and improved treatments for a range of human diseases.

References

An In-depth Technical Guide to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate: Reactivity Profile and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile and functional groups of tert-butyl tetrahydropyridazine-1(2H)-carboxylate. This heterocyclic compound, featuring a partially saturated pyridazine ring N-protected with a tert-butyloxycarbonyl (Boc) group, serves as a versatile intermediate in organic synthesis. This document details its structural features, key functional groups, and characteristic reactions, including N-alkylation, N-acylation, and deprotection. Experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

This compound is a cyclic hydrazine derivative that has garnered interest in medicinal chemistry and organic synthesis. The tetrahydropyridazine core is a structural motif found in various biologically active molecules, exhibiting activities such as influenza virus neuraminidase inhibition and modulation of GABA type A, progesterone, and cannabinoid CB1 receptors.[1][2] The presence of the Boc protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a valuable building block for the synthesis of diverse substituted tetrahydropyridazines. This guide will explore the chemical properties and reactivity of this compound, providing a practical resource for its use in the laboratory.

Core Structure and Functional Groups

The core structure of this compound consists of a six-membered tetrahydropyridazine ring. The key functional groups that dictate its reactivity are:

-

N-Boc (tert-Butyloxycarbonyl) Group: This carbamate functional group serves as a protecting group for the N1-nitrogen of the pyridazine ring. The Boc group is sterically bulky and electron-withdrawing, which influences the nucleophilicity of the protected nitrogen. It is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions.[3]

-

Secondary Amine (N-H): The N2-nitrogen of the tetrahydropyridazine ring is a secondary amine and represents the primary site of reactivity for nucleophilic attack. Its reactivity can be modulated by the electronic effects of the adjacent N-Boc group.

-

Alkene (C=C) bond: The double bond within the ring offers a site for reactions such as hydrogenation or cycloaddition, allowing for further modification of the heterocyclic scaffold.

Caption: Key functional groups of this compound.

Reactivity Profile

The reactivity of this compound is primarily centered around the nucleophilic secondary amine, the acid-lability of the Boc group, and the reactivity of the endocyclic double bond.

N-Alkylation and N-Acylation of the Secondary Amine

The secondary amine at the N2 position is available for functionalization through alkylation and acylation reactions. These reactions allow for the introduction of a wide variety of substituents, which is crucial for the synthesis of compound libraries for drug discovery.

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base. The choice of base and solvent is critical to achieve good yields and prevent side reactions.

N-Acylation: Acylation of the secondary amine can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction introduces an amide functionality.

| Reaction Type | Electrophile | Base | Solvent | Product | Yield (%) |

| N-Alkylation | Alkyl Halide (e.g., R-X) | K₂CO₃, Cs₂CO₃, or Et₃N | DMF, CH₃CN, or CH₂Cl₂ | N-Alkyl-N'-Boc-tetrahydropyridazine | Moderate to High |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Et₃N or Pyridine | CH₂Cl₂ or THF | N-Acyl-N'-Boc-tetrahydropyridazine | Good to Excellent |

Table 1: General Conditions for N-Alkylation and N-Acylation.

Deprotection of the N-Boc Group

The removal of the Boc protecting group is a common and essential step to liberate the N1-amine for further functionalization or to obtain the final target molecule. The Boc group is typically removed under acidic conditions.

Acid-catalyzed Deprotection: Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly used for efficient Boc deprotection at room temperature.[3] Other acidic conditions include HCl in dioxane or methanol.

Caption: General workflow for the deprotection of the N-Boc group.

Experimental Protocol: Boc Deprotection with TFA

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected product, typically as a TFA salt.

Reduction of the Alkene

The endocyclic double bond can be reduced to afford the corresponding saturated piperazine derivative, tert-butyl piperidazine-1-carboxylate. This transformation can be achieved through catalytic hydrogenation or by using diimide.

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Diimide Reduction: Diimide (N₂H₂) can be generated in situ from precursors like hydrazine and an oxidant (e.g., H₂O₂) or from the decomposition of azodicarboxylates.[4][5] This method is a metal-free alternative to catalytic hydrogenation and is known for its syn-addition of hydrogen.[4]

| Reduction Method | Reagents | Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C | RT, 1-5 atm H₂ | tert-Butyl piperidazine-1-carboxylate |

| Diimide Reduction | Hydrazine, H₂O₂ | RT | tert-Butyl piperidazine-1-carboxylate |

Table 2: Conditions for the Reduction of the Alkene Moiety.

Signaling Pathways and Biological Relevance

While specific signaling pathway involvement for this compound itself is not extensively documented, the broader class of tetrahydropyridazine derivatives has shown significant biological activity. These derivatives have been identified as inhibitors or modulators of various biological targets. For instance, certain tetrahydropyridazine-containing compounds act as inhibitors of influenza neuraminidase, while others modulate the activity of G-protein coupled receptors like the cannabinoid CB1 receptor.[1][2]

The Hedgehog signaling pathway is a critical pathway in embryonic development and its aberrant activation is implicated in several cancers.[6][7][8][9][10] Small molecule inhibitors of this pathway are of significant interest in oncology. While no direct link has been established for this compound, the synthesis of novel heterocyclic scaffolds is a key strategy in the development of new Hedgehog pathway inhibitors. The functionalizable nature of the tetrahydropyridazine core makes it an attractive starting point for the design of such inhibitors.

Caption: Simplified overview of the Hedgehog signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is well-defined by its key functional groups: a Boc-protected nitrogen, a nucleophilic secondary amine, and a reducible double bond. The ability to selectively functionalize the N2-position, followed by the straightforward removal of the Boc group, provides a powerful strategy for the synthesis of a diverse range of substituted tetrahydropyridazines. While its direct role in signaling pathways is yet to be fully elucidated, the biological relevance of the tetrahydropyridazine scaffold suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Reductions with diimide - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 8. mdpi.com [mdpi.com]

- 9. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 10. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for tert-Butyl tetrahydropyridazine-1(2H)-carboxylate in Medicinal Chemistry

A comprehensive search of scientific literature and chemical databases has revealed limited specific applications of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate as a building block in medicinal chemistry. While this N-Boc protected cyclic hydrazine is commercially available and possesses a scaffold of potential interest for drug discovery, there is a notable absence of published studies detailing its direct use in the synthesis of biologically active compounds with corresponding experimental protocols and quantitative data.

The tetrahydropyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a structural motif that could, in principle, serve as a precursor for a variety of more complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for synthetic manipulations, allowing for selective reactions at other positions of the ring or on substituents.

Despite this potential, the current body of scientific literature does not contain specific examples of "this compound" being utilized as a key intermediate in the development of pharmaceutical agents. Searches for its derivatives and their biological activities did not yield direct synthetic pathways originating from this specific building block.

It is important to note that the broader class of pyridazine and tetrahydropyridine derivatives has been explored in medicinal chemistry. These related heterocyclic systems are present in compounds with a wide range of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. However, the synthetic routes to these molecules described in the literature do not originate from this compound.

General Synthetic Potential and Considerations

While specific protocols are not available, one can envision the potential synthetic utility of this building block based on general principles of heterocyclic chemistry. The Boc-protected nitrogen could be deprotected under acidic conditions, and the resulting free secondary amine could then be functionalized in various ways.

Potential Synthetic Transformations:

-

N-Alkylation/N-Arylation: Following Boc deprotection, the secondary amine could undergo N-alkylation or N-arylation to introduce diverse substituents.

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates could lead to the formation of amides, sulfonamides, and ureas, respectively.

-

Oxidation: Oxidation of the tetrahydropyridazine ring could lead to the corresponding dihydropyridazine or pyridazine systems, which are common scaffolds in medicinal chemistry.

Logical Workflow for Exploring Synthetic Utility

For researchers interested in exploring the potential of this building block, a logical experimental workflow could be designed.

Caption: A potential workflow for investigating the medicinal chemistry applications of the title compound.

Conclusion

Due to the lack of specific published data on the use of "this compound" as a building block in medicinal chemistry, it is not possible to provide the detailed Application Notes and Protocols as requested. The information that would be necessary to create such a document, including established synthetic procedures for bioactive molecules, quantitative data (e.g., reaction yields, IC50 values), and associated signaling pathways, is not available in the public scientific domain. Researchers interested in this particular scaffold would need to undertake exploratory synthetic and biological studies to establish its utility in drug discovery.

Application Notes and Protocols: Reactions Involving tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential reactions of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The protocols detailed below are based on established chemical principles and analogous reactions of similar compounds, offering a practical guide for its utilization in the laboratory.

Introduction

This compound is a saturated nitrogen heterocycle containing a hydrazine moiety, with one of the nitrogen atoms protected by a tert-butoxycarbonyl (Boc) group. This structural feature makes it a versatile intermediate for the synthesis of a variety of more complex molecules. The Boc protecting group can be readily removed under acidic conditions, revealing a secondary amine for further functionalization. The remaining unprotected nitrogen of the hydrazine moiety offers a nucleophilic site for reactions such as alkylation and acylation. Furthermore, the tetrahydropyridazine core is a key structural motif in various biologically active compounds.

Synthesis of this compound

The title compound can be synthesized from its N-benzylated precursor, 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate, through a catalytic hydrogenation reaction. This process, known as hydrogenolysis, selectively removes the benzyl group while leaving the Boc group and the heterocyclic ring intact.

Experimental Protocol: Synthesis via Hydrogenolysis[1]

Reaction Scheme:

Materials:

-

1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate

-

Palladium on activated charcoal (10 wt. %)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flask suitable for hydrogenation, dissolve 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate in methanol.

-

Carefully add 10% palladium on charcoal to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature (20°C) and atmospheric pressure (760 Torr).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with methanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound.

Data Presentation:

| Parameter | Value | Reference |

| Substrate | 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate | [1] |

| Catalyst | 10% Palladium on activated charcoal | [1] |

| Solvent | Methanol | [1] |

| Temperature | 20°C | [1] |

| Pressure | 760 Torr | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 98% | [1] |

Visualization of Synthesis Workflow:

References

Application Notes and Protocols for N-Boc Deprotection of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for nitrogen functionalities in multi-step organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild acidic conditions.[1][2] The efficient and clean removal of the Boc group from intermediates like tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a critical step in the synthesis of more complex molecules, particularly in the development of novel therapeutics. This document provides detailed protocols for the N-Boc deprotection of this compound, a summary of common deprotection conditions, and a visual representation of the experimental workflow.

The deprotection mechanism under acidic conditions involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free hydrazine.[1][3][4]

Comparative Overview of Common Acidic Deprotection Methods

The choice of acidic reagent for Boc deprotection is contingent upon the substrate's sensitivity to acid and the presence of other acid-labile functional groups.[1] The following table summarizes common acidic reagents and their typical conditions for the deprotection of Boc-protected hydrazides and related compounds.

| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | 90-99% | Fast, efficient, and widely applicable.[5] | Harsh conditions can cleave other acid-labile groups.[5] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | 0 - RT | 1 - 4 h | 85-98% | Cost-effective and readily available.[5][6] | Dioxane is a hazardous solvent; can be corrosive.[5][7] | |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol, Ethanol | RT - Reflux | 1 - 6 h | 80-95% | Milder acid, can be used for more sensitive substrates. | Slower reaction times compared to TFA or HCl. | |

| Trifluoromethanesulfonic Acid (TfOH) | Trifluoroethanol/DCM | -40 °C | 1.5 minutes | 60-86% | Extremely fast deprotection, even at low temperatures.[8] | Very strong acid that requires careful handling due to its corrosive nature.[1] |

Experimental Protocols

The following are detailed methodologies for the N-Boc deprotection of this compound using common acidic reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general and widely applicable method for Boc deprotection.[1]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[9]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is cost-effective and the product often precipitates as the hydrochloride salt, simplifying isolation.[6]

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the this compound in a minimal amount of a suitable co-solvent if necessary, then add the 4 M HCl in 1,4-dioxane solution.[1]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1]

-

Monitor the reaction for completion by TLC or LC-MS.

-

Upon completion, the product hydrochloride salt often precipitates from the solution.

-

If precipitation occurs, collect the solid by filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the resulting solid under vacuum to yield the tetrahydropyridazine hydrochloride salt.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 8. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

Application Notes and Protocols: The Use of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate in Pyridazine Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antihypertensive, analgesic, anti-inflammatory, anticancer, and antimicrobial activities. The development of efficient and versatile synthetic routes to novel pyridazine derivatives is therefore a critical area of research.

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a valuable and versatile building block in the synthesis of a diverse array of pyridazine derivatives. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization and manipulation of the pyridazine core. This key intermediate can be derivatized and subsequently aromatized to yield substituted pyridazines, or it can be used in cycloaddition reactions to construct more complex heterocyclic systems.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of pyridazine derivatives, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Key Applications

The primary application of this compound in pyridazine synthesis revolves around its conversion to the aromatic pyridazine core. This is typically achieved through a two-step process:

-

Dehydrogenation to tert-Butyl 3,6-dihydropyridazine-1(2H)-carboxylate: The saturated tetrahydropyridazine ring is first oxidized to introduce a double bond, yielding the more reactive dihydropyridazine intermediate.

-

Aromatization to N-Boc-pyridazine: The dihydropyridazine is then further oxidized to form the stable aromatic pyridazine ring, still bearing the Boc protecting group.

This N-Boc-pyridazine can then be deprotected to yield the parent pyridazine or undergo further functionalization. Additionally, the dihydropyridazine intermediate can serve as a diene in Diels-Alder reactions to create fused bicyclic pyridazine systems.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3,6-dihydropyridazine-1(2H)-carboxylate

This protocol describes the synthesis of the dihydropyridazine intermediate from the saturated tetrahydropyridazine precursor.

Reaction Scheme:

A schematic for the synthesis of the dihydropyridazine intermediate.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4), anhydrous

-

Azobisisobutyronitrile (AIBN), catalytic amount

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-